molecular formula C24H21NO5 B2867060 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid CAS No. 1219183-23-9

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid

Cat. No.: B2867060
CAS No.: 1219183-23-9
M. Wt: 403.434
InChI Key: LZAACEXURLBYEU-UHFFFAOYSA-N
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Description

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid is a synthetic carboxylic acid derivative featuring two critical functional groups:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, widely used as a temporary protecting group for amines in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .

The 2-methoxy group on the phenyl ring may modulate pharmacokinetic properties, such as metabolic stability, compared to unsubstituted or para-substituted analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAACEXURLBYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219183-23-9
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-methoxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid, often referred to as Fmoc-2-(2-methoxyphenyl)acetic acid, is a synthetic compound notable for its structural complexity and potential biological applications. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in organic chemistry, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO4, with a molecular weight of approximately 393.45 g/mol. The structure includes a fluorenyl group, a methoxycarbonyl moiety, and an acetic acid backbone, which contributes to its solubility and reactivity.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory properties : The presence of the methoxyphenyl group may enhance the compound's ability to modulate inflammatory pathways.
  • Enzyme inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in various disease processes, potentially making it useful in treating conditions such as cancer and autoimmune diseases.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that derivatives of phenylacetic acid, including those with Fmoc modifications, could inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. This suggests potential applications in developing anti-inflammatory drugs .
  • Cellular Uptake and Bioavailability :
    • The fluorenyl moiety enhances cellular uptake due to its hydrophobic characteristics. Studies have shown that compounds with similar structures can penetrate biological membranes more effectively, increasing their bioavailability .
  • Anticancer Activity :
    • Compounds structurally related to this compound have been investigated for their ability to modulate signaling pathways associated with tumor growth. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
1. 9-FluorenoneFluorenyl backboneAntimicrobial properties
2. Methoxycarbonyl derivativesMethoxycarbonyl groupAnti-inflammatory effects
3. Phenylacetic acid derivativesAcetic acid backboneAnticancer activity

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

  • Protection of Amino Groups : Utilizing the Fmoc group to protect amino functionalities during peptide synthesis.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds.
  • Deprotection : Removing the Fmoc group under mild conditions to yield the final product.

This compound finds applications across various fields, including medicinal chemistry and drug design.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target compound Fmoc-protected amino group; 2-methoxyphenyl C₂₄H₂₁NO₅ 403.43 g/mol Likely low water solubility due to Fmoc hydrophobicity; potential tyrosinase inhibition inferred from analogs
(S)-2-((Fmoc)amino)-2-phenylacetic acid Fmoc-protected amino group; phenyl C₂₄H₂₁NO₄ 387.43 g/mol Higher lipophilicity than 2-methoxy analog; used in peptide synthesis
(S)-2-((Fmoc)amino)-2-(4-methoxyphenyl)acetic acid Fmoc-protected amino group; 4-methoxyphenyl C₂₄H₂₁NO₅ 403.43 g/mol Improved solubility vs. 2-methoxy isomer; enhanced metabolic stability
2-(3-Fmoc-amino-6-methyl-2-oxopyridin-1-yl)acetic acid Fmoc-protected amino group; 6-methyl-2-oxopyridinyl C₂₃H₂₀N₂O₅ 404.42 g/mol Heterocyclic substituent enhances hydrogen bonding; moderate tyrosinase inhibition (IC₅₀ ~1.48 mM)
2-(2-Methoxyphenyl)acetic acid (unprotected) 2-methoxyphenyl; no Fmoc C₉H₁₀O₃ 166.18 g/mol Crystalline solid; anti-inflammatory and antioxidant activities

Tyrosinase Inhibition

  • 2-Hydroxyphenyl acetic acid derivatives (e.g., compound 7 in ) exhibit 12.7% tyrosinase inhibition at 4 mM, attributed to the phenolic hydroxyl group’s chelation of copper in the enzyme’s active site .
  • The Fmoc group in the target compound may reduce direct enzyme interaction due to steric hindrance, but the 2-methoxy group could enhance membrane permeability compared to polar hydroxyl analogs .

Physicochemical Properties

Solubility and Stability

  • Fmoc-containing compounds generally exhibit poor aqueous solubility (<1 mg/mL) due to the hydrophobic fluorenyl moiety. Solubility can be marginally improved with polar substituents (e.g., 4-methoxy vs. 2-methoxy) .
  • Crystallinity : The 2-methoxyphenyl group in the target compound may promote crystalline packing, as seen in 2-(2-methoxyphenyl)acetic acid (), which forms hydrogen-bonded dimers in the solid state .

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